2,3-Dibromonaphthalene CAS 13214-70-5 properties
2,3-Dibromonaphthalene CAS 13214-70-5 properties
An In-Depth Technical Guide to 2,3-Dibromonaphthalene (CAS 13214-70-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,3-Dibromonaphthalene (CAS 13214-70-5). The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Physicochemical Properties
2,3-Dibromonaphthalene is a dihalogenated polycyclic aromatic hydrocarbon.[1] It presents as a white to pale yellow solid, typically in powder or crystal form.[2][3] This compound is stable under recommended storage conditions, which include keeping it in a dry, well-ventilated place at room temperature.[2] While sparingly soluble in water, it demonstrates better solubility in organic solvents like ethanol (B145695) and ether.[3]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13214-70-5 | [4][5][6] |
| Molecular Formula | C₁₀H₆Br₂ | [4][5][6] |
| Molecular Weight | 285.96 g/mol | [5][7] |
| Appearance | White to Pale Yellow Powder/Crystals | [2] |
| Melting Point | 142 °C | [2] |
| Boiling Point | 341.7 °C | [2] |
| Predicted Density | 1.83 g/cm³ | [7] |
| IUPAC Name | 2,3-dibromonaphthalene | [8] |
| InChI | InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | [4][6] |
| InChIKey | GTILXPRQNNYDHT-UHFFFAOYSA-N | [4][6] |
| SMILES | BrC1=CC2=C(C=C1Br)C=CC=C2 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dibromonaphthalene. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[4][9]
Table 2: Summary of Spectroscopic Data
| Spectroscopic Technique | Key Features | Source(s) |
| Mass Spectrometry (EI) | Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms. | [4][8] |
| Infrared (IR) Spectroscopy | Data available from the NIST/EPA Gas-Phase Infrared Database. | [9][10] |
| ¹H NMR Spectroscopy | Spectral data is available. | [11] |
| ¹³C NMR Spectroscopy | Spectral data is available. | [8] |
Synthesis and Reactivity
Synthesis
A documented method for synthesizing 2,3-Dibromonaphthalene involves the following steps:
-
Preparation of 1,4-diamino-2,3-dibromonaphthalene : This intermediate is prepared by the bromination of 1,4-diaminonaphthalene.[12]
-
Diazotization and Removal of Amino Groups : The 1,4-diamino-2,3-dibromonaphthalene is treated with a mixture of CuSO₄·5H₂O, ethanol, and concentrated sulfuric acid. A sodium nitrite (B80452) aqueous solution is then added dropwise at a controlled temperature.[12]
-
Purification : The crude product is obtained via suction filtration and can be further purified by recrystallization from ethyl acetate (B1210297) to achieve a purity of ≥99.5%.[12]
Reactivity
The bromine substituents on the naphthalene (B1677914) ring make 2,3-Dibromonaphthalene a valuable intermediate in organic synthesis. These bromine atoms can participate in various cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex polycyclic aromatic hydrocarbons and other functionalized molecules.[1] It is a key intermediate for further annulation onto the existing aromatic ring.[13]
Applications in Research and Drug Development
2,3-Dibromonaphthalene serves as a versatile building block in several areas of research:
-
Organic Electronics : It is used in the synthesis of more complex structures for applications in organic electronics.[1] Its ordered crystal structure, characterized by a herringbone packing pattern, makes it a suitable host for fluorescent polycyclic aromatic hydrocarbon molecules.[1]
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : As an isomer of dibromonaphthalene, it is a useful intermediate for synthesizing larger PAHs and materials for organic photovoltaics.[1]
-
Chemical Sensing : Derivatives of brominated naphthoquinones, which can be synthesized from related precursors, have been reported to detect various metal ions.[14] Although direct biological activity data for 2,3-dibromonaphthalene is limited, naphthalene derivatives, in general, are explored for various biological activities, including anticancer and antimicrobial properties.[15][16]
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dibromonaphthalene is classified as a substance that causes skin and serious eye irritation.[8] It is advised to avoid inhalation, ingestion, and contact with skin and eyes, and to use it in a well-ventilated area with appropriate personal protective equipment.[2]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
Source:[8]
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromonaphthalene
This protocol is adapted from a patented method.[12]
-
Reaction Setup : In a suitable reaction vessel, mix 1,4-diamino-2,3-dibromonaphthalene with CuSO₄·5H₂O.
-
Solvent Addition : Add ethanol as the solvent.
-
Acidification : Add concentrated sulfuric acid to the mixture.
-
Heating : Heat the reaction mixture to 65 ± 10 °C.
-
Diazotization : Slowly add a sodium nitrite aqueous solution dropwise while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring : Stir the mixture and monitor the reaction progress.
-
Isolation : Upon completion, isolate the crude 2,3-dibromonaphthalene product by suction filtration.
-
Purification : Recrystallize the crude product from ethyl acetate. Heat the mixture to reflux, then cool to 2-20 °C to induce crystallization.
-
Drying : Dry the obtained crystals to yield pure 2,3-dibromonaphthalene.
Protocol 2: General Procedure for NMR Spectroscopic Analysis
This is a generalized protocol and may require optimization.[17]
-
Sample Preparation : Dissolve approximately 5-10 mg of 2,3-dibromonaphthalene in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Use a standard single-pulse sequence on a 300 MHz or higher spectrometer.
-
Set the spectral width to cover the expected aromatic proton region (e.g., -2 to 12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected aromatic carbon region (e.g., 0 to 160 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct and baseline correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak as a reference.
-
Visualizations
Caption: Key aspects of 2,3-Dibromonaphthalene.
Caption: Simplified synthesis workflow.
Caption: Spectroscopic analysis workflow.
References
- 1. ossila.com [ossila.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. CAS 13214-70-5: 2,3-Dibromonaphthalene | CymitQuimica [cymitquimica.com]
- 4. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 7. Naphthalene, 2,3-dibromo- | CAS 13214-70-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2,3-Dibromonaphthalene | C10H6Br2 | CID 123298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 2,3-DIBROMONAPHTHALENE(13214-70-5) 1H NMR spectrum [chemicalbook.com]
- 12. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. benchchem.com [benchchem.com]
